1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule of significant interest in various fields of scientific research. This compound's structure comprises a unique arrangement of quinoline, pyridine, and pyrimidine moieties, making it valuable for studies in synthetic organic chemistry, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves several steps, typically starting with the preparation of 3,4-dihydroquinoline and 2-oxoethyl derivatives. These intermediates are subsequently reacted with pyridin-2-ylmethyl-pyrido[3,2-d]pyrimidine under controlled conditions to form the target molecule.
Reaction conditions often include using solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or phosphoric acid to facilitate the reactions.
Industrial Production Methods:
Industrial production of this compound generally involves optimizing the synthetic route for large-scale manufacturing. This includes the use of automated reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, often resulting in the formation of quinolinone and pyrimidinedione derivatives.
Reduction: Reductive reactions may convert the quinoline ring to tetrahydroquinoline and affect the pyrimidine ring structure.
Substitution: The presence of multiple reactive sites allows for various substitution reactions, primarily in the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Products vary depending on the reactions but typically include modified quinoline, pyridine, and pyrimidine derivatives, which can be further explored for enhanced biological activities or materials properties.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Studied for its unique reactivity patterns and potential as a ligand in coordination chemistry.
Biology:
Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Evaluated for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine:
Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors in various disease pathways.
Studied for its potential efficacy and safety profiles in preclinical models.
Industry:
Utilized in the development of novel materials with specific electronic and optical properties.
Incorporated into polymer systems to enhance stability and functionality.
Molecular Targets and Pathways:
The compound interacts with various biological targets, including enzymes, receptors, and nucleic acids.
Mechanistic studies suggest that it may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzymatic function.
Pathway analysis indicates its involvement in cellular processes such as signal transduction, apoptosis, and DNA synthesis.
Comparison with Similar Compounds
1-(2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the dihydroquinoline moiety, leading to different reactivity and biological profiles.
Uniqueness:
The presence of the dihydroquinoline ring in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione confers distinct properties, such as increased reactivity in oxidation and reduction reactions, as well as a unique binding affinity to biological targets, which can be leveraged for designing novel compounds with tailored activities.
There you have it—a detailed dive into this compound. Got any follow-up questions or want to explore a different topic?
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZNAVXLSWKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.